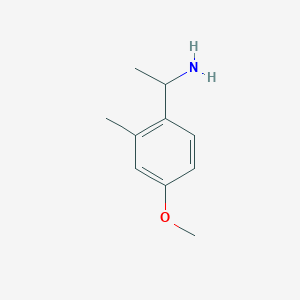
1-(4-Méthoxy-2-méthylphényl)éthanamine
Vue d'ensemble
Description
1-(4-Methoxy-2-methylphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Applications De Recherche Scientifique
1-(4-Methoxy-2-methylphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Similar compounds, such as 1-(4-methylphenyl)ethylamine, are known to be chiral amines . Chiral amines often interact with various biological targets, including enzymes and receptors, influencing their activity.
Biochemical Pathways
For instance, 4-Methylphenethylamine, a related compound, is known to act as an agonist for the human trace amine associated receptor 1 (TAAR1) .
Pharmacokinetics
The compound’s molecular weight (1652322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Analyse Biochimique
Biochemical Properties
1-(4-Methoxy-2-methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which catalyzes the oxidative deamination of monoamines. This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, 1-(4-Methoxy-2-methylphenyl)ethanamine may interact with trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic plasticity .
Cellular Effects
The effects of 1-(4-Methoxy-2-methylphenyl)ethanamine on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels. This modulation can impact gene expression and cellular metabolism, potentially altering the function of neurons and other cell types. Furthermore, 1-(4-Methoxy-2-methylphenyl)ethanamine may affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 1-(4-Methoxy-2-methylphenyl)ethanamine exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, including TAARs and GPCRs. These interactions can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, 1-(4-Methoxy-2-methylphenyl)ethanamine may inhibit the activity of enzymes such as MAO, thereby affecting the metabolism of monoamines and altering neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxy-2-methylphenyl)ethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Methoxy-2-methylphenyl)ethanamine can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular health. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxy-2-methylphenyl)ethanamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive functions. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .
Metabolic Pathways
1-(4-Methoxy-2-methylphenyl)ethanamine is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), which are responsible for the degradation of neurotransmitters. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, 1-(4-Methoxy-2-methylphenyl)ethanamine is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(4-Methoxy-2-methylphenyl)ethanamine is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 4-methoxy-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of 1-(4-Methoxy-2-methylphenyl)ethanamine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amines or alcohols.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-2-methylphenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethanamine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1-(4-Methoxyphenyl)ethanamine: Lacks the methyl group, affecting its steric and electronic properties.
1-(4-Chlorophenyl)ethanamine:
Propriétés
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULBTTCIAPRWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401755 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603951-45-7 | |
| Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




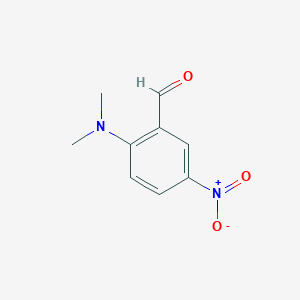
![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B1308476.png)
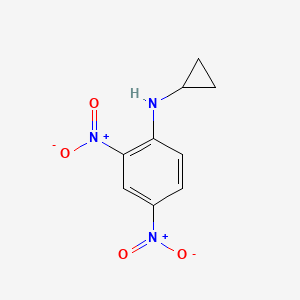
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
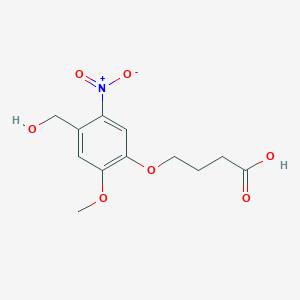
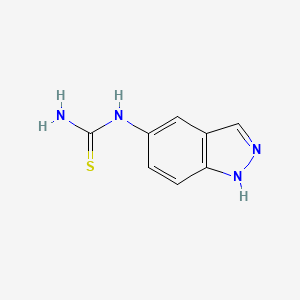
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)
